Product packaging for Cycloguanil D6 Nitrate(Cat. No.:)

Cycloguanil D6 Nitrate

Cat. No.: B1191623
M. Wt: 320.77
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloguanil D6 Nitrate is a stable isotope-labeled analog of cycloguanil, where six hydrogen atoms are replaced with deuterium (²H or D) at the two methyl groups of the triazine ring, yielding the molecular formula C₁₁H₉D₆ClN₆O₃ and a molecular weight of 320.77 g/mol . This compound is exclusively intended for research applications and serves primarily as a critical internal standard in quantitative bioanalysis. Using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), researchers can achieve highly accurate quantification of non-labeled cycloguanil in complex biological matrices by leveraging the distinct mass difference provided by the deuterium labels, which corrects for analyte loss and ionization variability . Cycloguanil is the active metabolite of the antimalarial proguanil and functions as a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme . DHFR is a crucial enzyme in the folate metabolic pathway of the malaria parasite, which is essential for nucleic acid synthesis; its inhibition leads to the death of the parasite . A key research application of this compound is in metabolic and pharmacokinetic studies to trace the fate of the parent drug and investigate the emergence of drug resistance . Resistance in malaria parasites is often linked to specific point mutations in the DHFR enzyme (such as S108T and A16V) that confer differential resistance to cycloguanil and other antifolate drugs like pyrimethamine . The strategic deuterium incorporation can also be utilized to study the kinetic isotope effect, potentially slowing metabolic reactions at the C-D bond and providing insights into the drug's metabolic hotspots .

Properties

Molecular Formula

C11H9D6ClN6O3

Molecular Weight

320.77

Origin of Product

United States

Synthetic Methodologies and Isotopic Derivatization of Cycloguanil D6 Nitrate

Chemical Synthesis Pathways for Cycloguanil (B1669406) and its Analogues

The foundational synthesis of cycloguanil serves as the basis for producing its isotopically labeled variants. The primary pathway involves a two-step process. wikipedia.org First, a condensation reaction is carried out between 4-chloroaniline (B138754) and dicyandiamide (B1669379) (also known as 2-cyanoguanidine) to form the intermediate, 4-chlorophenylbiguanide. wikipedia.org This intermediate is then immediately subjected to a second condensation reaction, this time with a ketone, to form the final 1,3,5-triazine (B166579) ring structure of cycloguanil. wikipedia.org

The versatility of this synthetic route allows for the creation of various analogues by modifying the starting materials. wits.ac.zaresearchgate.net For instance, different substituted anilines can be used in place of 4-chloroaniline, or alternative ketones can be used in the final cyclization step to explore structure-activity relationships, particularly for developing novel antifolate agents. mdpi.comwits.ac.za

Table 1: General Synthesis Scheme for Cycloguanil

StepReactant 1Reactant 2ProductDescription
1 4-chloroanilineDicyandiamide4-chlorophenylbiguanideFormation of the biguanide (B1667054) intermediate. wikipedia.org
2 4-chlorophenylbiguanideAcetone (B3395972)CycloguanilCondensation and cyclization to form the dihydrotriazine ring. wikipedia.org

Targeted Deuterium (B1214612) Incorporation Strategies for D6 Labeling

The "D6" designation in Cycloguanil D6 Nitrate (B79036) signifies the incorporation of six deuterium atoms. For this specific isotopologue, the deuterium atoms replace the six hydrogen atoms of the two methyl groups on the dihydrotriazine ring.

Regioselectivity, the control of where the deuterium atoms are placed, is achieved with high precision by using a deuterated building block in the synthesis. The most direct and effective strategy for synthesizing Cycloguanil D6 is to use deuterated acetone (acetone-d6) in the final cyclization step with 4-chlorophenylbiguanide.

This method ensures that the deuterium atoms are located exclusively at the gem-dimethyl position of the triazine ring. The reaction mechanism involves the nucleophilic attack of the biguanide onto the carbonyl carbon of acetone-d6, followed by cyclization and dehydration, thereby locking the two trideuteromethyl (-CD₃) groups into the final structure. This approach is superior to non-specific methods like general hydrogen-deuterium (H/D) exchange, as it avoids unintended deuteration on the aromatic ring or the amine groups, ensuring the label is precisely positioned. nih.gov

Following synthesis, it is crucial to determine the isotopic purity and the degree of deuterium enrichment. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, six). nih.govrsc.org

Mass spectrometry is a primary tool for this assessment. almacgroup.com High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, allowing for the quantification of the desired D6 species versus undesired, partially labeled (D1-D5) or unlabeled (D0) species. nih.gov The relative abundance of the corresponding H/D isotopolog ions in the mass spectrum is used to calculate the isotopic enrichment. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy also provides insight into the isotopic purity by analyzing the degree of deuterium incorporation at specific sites. rsc.org

Table 2: Example Calculation of Isotopic Purity from HRMS Data

IsotopologueDescriptionTheoretical Mass (m/z)Observed Peak AreaCorrected Area*Relative Abundance (%)
D0 Unlabeled Cycloguanil252.09145,0005,0000.5
D1-D4 Partially Labeled253.0977 - 256.116515,00015,0001.5
D5 Penta-deuterated257.122830,00030,0003.0
D6 Fully Labeled258.1291950,000950,00095.0
Total 1,000,000 1,000,000 100.0

*Note: Corrected Area involves subtracting the natural isotopic contributions of elements like ¹³C and ¹⁵N from adjacent peaks to determine the true extent of deuteration. For simplicity in this example, observed and corrected areas are shown as equal.

Advanced Spectroscopic and Chromatographic Characterization of Synthesized D6 Compounds

A combination of advanced analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized Cycloguanil D6 Nitrate.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is indispensable for confirming the successful synthesis of Cycloguanil D6. nih.gov It provides an accurate mass measurement of the molecular ion, which must match the theoretical calculated mass for the deuterated compound. The mass of a deuterium atom (2.0141 amu) is greater than that of a protium (B1232500) atom (1.0078 amu). Therefore, the molecular weight of Cycloguanil D6 will be approximately 6.0378 amu higher than its non-deuterated counterpart. HRMS can measure this mass difference with high precision, confirming the incorporation of six deuterium atoms and providing the molecular formula of the product. nih.govalmacgroup.com

While HRMS confirms that six deuterium atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms where they are located. rsc.org A comparison of the NMR spectra of standard cycloguanil and Cycloguanil D6 provides definitive structural proof.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of standard cycloguanil, a characteristic singlet peak corresponding to the six protons of the two gem-dimethyl groups is observed. In the spectrum of high-purity Cycloguanil D6, this signal would be absent or significantly diminished, confirming the replacement of protons with deuterium at this position.

²H NMR (Deuterium NMR): A ²H NMR spectrum of Cycloguanil D6 would show a signal at the chemical shift corresponding to the gem-dimethyl groups, directly observing the presence and chemical environment of the incorporated deuterium atoms. nih.gov

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms (the -CD₃ groups) will exhibit a characteristic triplet splitting pattern due to C-D coupling, and its resonance will be shifted slightly upfield compared to the corresponding -CH₃ carbon in the unlabeled compound.

Table 3: Comparison of Expected Analytical Data for Cycloguanil vs. Cycloguanil D6

AnalysisCycloguanil (Unlabeled)Cycloguanil D6Rationale for Difference
Formula C₁₁H₁₄ClN₅C₁₁H₈D₆ClN₅Replacement of 6 H atoms with 6 D atoms.
Molecular Weight ~251.72 g/mol ~257.76 g/mol Increased mass due to six deuterium atoms.
HRMS ([M+H]⁺) Expected m/z ~252.0914Expected m/z ~258.1291Confirms the elemental composition and total deuterium incorporation. nih.gov
¹H NMR Singlet at ~1.3-1.5 ppm (6H) for C(CH₃)₂Absence of singlet at ~1.3-1.5 ppmProves the replacement of protons at the methyl positions.
²H NMR No signalSignal at ~1.3-1.5 ppmDirectly detects the presence and location of the deuterium labels. nih.gov

Chromatographic Purity Analysis

The assessment of purity for this compound is critical and is typically performed using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods allow for the separation and quantification of the main compound from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a primary method for purity analysis. The compound is separated on a stationary phase, and its retention time and peak area are measured. For this compound, a reverse-phase HPLC method would be appropriate.

A study analyzing cycloguanil utilized liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the compound in cell lines, demonstrating the suitability of this technique for detecting and measuring cycloguanil and its isotopologues. nih.gov The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detector UV at 254 nm or Mass Spectrometer (ESI+)
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. For non-volatile compounds or those containing polar functional groups, a derivatization step is often necessary to increase volatility. nih.gov For the analysis of nitrate-containing compounds, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) in aqueous acetone can be employed. nih.govmdpi.com This converts the nitrate into a more volatile derivative suitable for GC analysis. nih.gov

In the case of this compound, the analysis would focus on identifying the PFB derivative of the nitrate anion and the intact deuterated cycloguanil cation (though the cation itself is less suited for typical GC-MS). The mass spectrometer allows for the confirmation of the molecular weight of the parent compound and the identification of any impurities based on their mass-to-charge ratio. The use of isotopically labeled internal standards, such as ¹⁵N-labeled nitrate, is a common practice in GC-MS to ensure accurate quantification. mdpi.com

Table 2: Potential Impurities and Fragments in Mass Spectrometry

Compound Potential Source Expected m/z (Mass-to-Charge Ratio)
Cycloguanil D6 Parent Compound Cation ~258.1 (M+H)⁺
Non-deuterated Cycloguanil Incomplete deuteration ~252.1 (M+H)⁺
4-chlorophenylbiguanide Incomplete reaction ~212.1 (M+H)⁺

| 4-chloroaniline | Starting material residue | ~128.0 (M+H)⁺ |

Advanced Analytical and Bioanalytical Applications of Cycloguanil D6 Nitrate

Mass Spectrometry Fragmentation Pathways and Structural Elucidation

Elucidation of Specific Deuterium (B1214612) Loss Mechanisms in MS/MS

The use of deuterium-labeled internal standards in quantitative mass spectrometry is a well-established practice, prized for its ability to correct for matrix effects and variations in instrument response. However, the stability of the deuterium labels during the ionization and fragmentation processes is paramount for accurate quantification. In the case of Cycloguanil (B1669406) D6 Nitrate (B79036), understanding the potential pathways for deuterium loss during tandem mass spectrometry (MS/MS) is crucial for method development and data interpretation. While specific literature detailing the deuterium loss mechanisms for Cycloguanil D6 Nitrate is not extensively available, we can elucidate the most probable mechanisms by examining the known fragmentation of unlabeled cycloguanil and applying fundamental principles of mass spectrometry.

The structure of cycloguanil features a 1,2-dihydro-1,3,5-triazine ring substituted with a p-chlorophenyl group and a dimethylamino group. In "Cycloguanil D6," the six deuterium atoms are typically located on the two methyl groups of the dimethylamino moiety, a common and synthetically accessible position for labeling.

Upon electrospray ionization (ESI) in positive mode, cycloguanil and its D6 analog are readily protonated, primarily on one of the basic nitrogen atoms of the triazine ring, to form the precursor ions [M+H]⁺. For unlabeled cycloguanil, this corresponds to a mass-to-charge ratio (m/z) of 252.1, while for Cycloguanil D6, the precursor ion is observed at m/z 258.1.

Collision-induced dissociation (CID) of the protonated cycloguanil precursor ion is known to produce a characteristic product ion at m/z 169.1, corresponding to the loss of the dimethylamino group along with the attached portion of the triazine ring. Another significant fragmentation pathway leads to the formation of a smaller, highly stable ion.

A key fragmentation pathway for protonated cycloguanil involves the cleavage of the triazine ring. This process can be initiated by a charge- or radical-site-driven mechanism following protonation. The most likely scenario involves a proton-driven rearrangement, leading to the expulsion of a neutral molecule and the formation of a stable fragment ion.

One of the major fragmentation pathways for cycloguanil involves the cleavage of the C-N bond connecting the dimethylamino group to the triazine ring. This can occur through a charge-remote fragmentation mechanism, where the initial protonation site is distant from the fragmenting bond. However, a more direct pathway likely involves a rearrangement process.

A plausible mechanism involves the transfer of a proton to one of the nitrogen atoms of the dimethylamino group, followed by the cleavage of the C-N bond. This would result in the formation of a neutral dimethylamine (B145610) molecule and a charged triazine-containing fragment. In the case of Cycloguanil D6, this would lead to the loss of deuterated dimethylamine.

Another possibility is a retro-Diels-Alder (RDA) type fragmentation of the dihydrotriazine ring. While not a classic RDA reaction, the heterocyclic ring can undergo cleavage to eliminate a stable neutral species.

Proposed Fragmentation and Deuterium Loss

Considering the known fragmentation of similar structures, a primary fragmentation pathway for the [M+H]⁺ ion of cycloguanil likely involves the cleavage of the dihydrotriazine ring. This can be envisioned as a multi-step process initiated by protonation. A plausible mechanism leading to a major product ion involves the fragmentation of the ring to yield a stable guanidinium-type ion.

For Cycloguanil D6, where the deuterium atoms are on the dimethylamino group, any fragmentation pathway that retains this group will result in a deuterated product ion. Conversely, fragmentation that involves the loss of the dimethylamino group will result in a non-deuterated fragment, or a fragment with fewer deuterium atoms if scrambling occurs.

A significant concern in the MS/MS analysis of deuterated compounds is the potential for hydrogen-deuterium (H-D) scrambling, where deuterium atoms exchange with hydrogen atoms within the ion before fragmentation. This can lead to a distribution of product ions with varying numbers of deuterium atoms, complicating quantification. For Cycloguanil D6, scrambling could potentially occur between the deuterated methyl groups and protons on the triazine ring or the phenyl group, although the C-D bonds on the methyl groups are generally considered stable under typical CID conditions.

More direct deuterium loss can occur through specific fragmentation mechanisms that involve the elimination of a deuterium atom or a deuterated species. For instance, a rearrangement process could lead to the elimination of a neutral molecule containing one or more deuterium atoms.

Let's consider a hypothetical fragmentation pathway that could lead to deuterium loss. If a rearrangement occurs that involves the transfer of a deuterium from one of the methyl groups to another part of the molecule, followed by fragmentation, this could result in the formation of a product ion with one less deuterium atom than expected.

To systematically analyze the potential for deuterium loss, we can propose a fragmentation scheme and examine the resulting product ions for both unlabeled cycloguanil and its D6 analog.

Precursor IonProposed Fragmentation StepProduct IonExpected m/z (Unlabeled)Expected m/z (Cycloguanil D6)Potential for Deuterium Loss
[M+H]⁺Cleavage of dihydrotriazine ringGuanidinium-type fragmentVariesVariesLow, if dimethylamino group is retained
[M+H]⁺Loss of neutral dimethylamineTriazine-containing fragmentVariesVariesHigh, involves loss of the entire D6-labeled group
[M+H]⁺Rearrangement and loss of CH3/CD3 radicalFragment ionVariesVariesPossible, but less common in ESI

A detailed examination of the MS/MS spectrum of this compound would be necessary to definitively identify the specific pathways of deuterium loss. This would involve high-resolution mass spectrometry to accurately determine the elemental composition of the product ions and potentially MS³ experiments to further probe the fragmentation of the primary product ions.

In the absence of such specific experimental data, we can rely on the general principles of mass spectrometry to anticipate potential challenges. The key to minimizing deuterium loss and ensuring accurate quantification lies in the careful optimization of MS/MS parameters, such as collision energy. Using the lowest effective collision energy can often favor simpler fragmentation pathways and reduce the likelihood of complex rearrangements and scrambling that can lead to deuterium loss.

Enzymatic and Biochemical Investigations of Cycloguanil D6 Nitrate

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Mechanisms

No published studies were found that specifically detail the in vitro DHFR inhibition kinetics and mechanisms of Cycloguanil (B1669406) D6 Nitrate (B79036).

Competitive Inhibition Studies with Purified DHFR Enzymes

There is no available information regarding competitive inhibition studies performed with Cycloguanil D6 Nitrate and purified DHFR enzymes.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

Specific Ki and IC50 values for this compound against any DHFR enzyme have not been reported in the reviewed literature. For context, studies on the non-deuterated cycloguanil have reported varying IC50 values depending on the specific isolate and conditions. For example, against African isolates of Plasmodium falciparum, susceptible strains showed a mean IC50 of 11.1 nM for cycloguanil. mdpi.com

Comparative Enzymatic Selectivity against DHFR from Diverse Biological Sources (e.g., Plasmodium falciparum, host enzymes)

While cycloguanil is known for its selectivity for the Plasmodium DHFR over host enzymes, no comparative selectivity data exists for this compound. nih.gov The effect of deuteration on this selectivity profile is unknown.

Structure-Activity Relationship (SAR) Studies Incorporating Deuterated Analogues

There is a lack of published structure-activity relationship (SAR) studies that include this compound or other deuterated cycloguanil analogues. SAR studies on non-deuterated cycloguanil analogues have been conducted to understand the impact of different substituents on their binding affinity for DHFR. nih.govnih.gov

Impact of Deuteration on Enzyme Binding Affinity

The theoretical impact of deuteration on the binding affinity of this compound to DHFR cannot be determined without experimental evidence. While the kinetic isotope effect primarily influences metabolic rates, subtle electronic effects of deuterium (B1214612) substitution could potentially influence enzyme-ligand interactions, but this has not been studied for this compound.

Molecular Interactions at the Enzyme Active Site via Spectroscopic Probes

No spectroscopic studies have been published that investigate the molecular interactions of this compound at the active site of DHFR.

Research in Plasmodium falciparum Models

This compound is the deuterated nitrate salt of cycloguanil, the active metabolite of the antimalarial drug proguanil (B194036). The "D6" designation signifies that six hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling does not alter the compound's fundamental chemical properties or biological activity but makes it an invaluable tool for highly specific and sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Its primary application is not as a therapeutic agent itself, but as an internal standard in pharmacokinetic and metabolic studies of its non-labeled counterpart, cycloguanil, particularly in the context of drug resistance in Plasmodium falciparum.

The anti-parasitic activity of cycloguanil stems from its ability to inhibit the dihydrofolate reductase (DHFR) enzyme in P. falciparum. This enzyme is critical for the parasite's synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts these essential processes, leading to the parasite's death. The biological activity of this compound is considered identical to that of cycloguanil.

The efficacy of DHFR inhibitors like cycloguanil is commonly assessed in vitro by determining the 50% inhibitory concentration (IC50) against different strains of P. falciparum. These strains often include the chloroquine-sensitive D6 strain and the chloroquine-resistant W2 strain, which also exhibits resistance to other antimalarials. Research has shown a significant difference in susceptibility to cycloguanil between strains with different DHFR gene mutations. nih.govnih.gov

For instance, studies evaluating the in vitro activity of cycloguanil against various P. falciparum isolates have established clear susceptibility levels. nih.gov Resistant strains typically show mean IC50 values significantly higher than susceptible ones. A study of African isolates found that resistant isolates had a mean IC50 of 2,030 nM for cycloguanil, compared to a mean of 11.1 nM for susceptible isolates. nih.gov The W2 strain is known to be highly resistant to cycloguanil. pnas.org

The table below shows representative IC50 values for cycloguanil against cycloguanil-susceptible and cycloguanil-resistant strains of P. falciparum, illustrating the impact of resistance-conferring mutations.

P. falciparum Strain TypeMean IC50 (nM)Reference
Cycloguanil-Susceptible11.1 nih.gov
Cycloguanil-Resistant2,030 nih.gov

Resistance to cycloguanil in P. falciparum is primarily caused by specific point mutations in the parasite's dhfr gene. nih.gov These mutations alter the amino acid sequence of the DHFR enzyme, reducing its binding affinity for the drug. Key mutations associated with cycloguanil resistance include changes at codons 16, 51, 59, 108, and 164 of the dhfr gene. nih.govnih.gov For example, a mutation changing serine to asparagine at position 108 (S108N) is a well-known driver of resistance. nih.gov The presence of one or more of these mutations can lead to high levels of clinical and in vitro resistance.

The investigation and tracking of these resistance mechanisms are where isotopically labeled compounds like this compound become critically important. Stable isotope labeling is a powerful technique used in drug metabolism and pharmacokinetic studies. nih.govmmv.org By using a deuterated standard, researchers can accurately quantify the concentration of the non-labeled drug in biological samples, such as plasma or parasitized red blood cells. nih.govnih.gov

The role of isotopic labeling in resistance research includes:

Precise Quantification: In a technique known as stable isotope dilution analysis, a known amount of this compound is added to a biological sample. During LC-MS analysis, the mass spectrometer can distinguish between the "heavy" labeled compound and the "light" non-labeled drug. By comparing the signal intensities, an exact concentration of the drug in the original sample can be calculated, overcoming variations in sample extraction and instrument response.

Metabolic and Transport Studies: Researchers can use this precise quantification to investigate if resistant parasites handle the drug differently. For example, studies can determine whether resistance is linked to reduced drug uptake, increased drug metabolism into inactive forms, or enhanced efflux (pumping the drug out of the cell). plos.org Other resistance mechanisms beyond the target enzyme, such as mutations in the P. falciparum cyclic amine resistance locus (PfCARL), which may modulate drug levels, can also be investigated. asm.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate concentration data generated using labeled standards is essential for building robust PK/PD models. nih.govnih.gov These models help scientists understand the relationship between drug dosage, concentration in the body over time, and the anti-parasitic effect, which is crucial for optimizing dosing regimens to overcome resistance.

A hypothetical study could compare the accumulation of cycloguanil in a sensitive (D6) versus a resistant (W2) strain. By incubating both strains with the drug and using this compound as an internal standard for quantification, researchers could generate data like that shown in the conceptual table below.

This conceptual data illustrates how a stable isotope-labeled standard could be used to reveal differences in drug accumulation between sensitive and resistant parasite strains, suggesting efflux or uptake mechanisms contribute to resistance.

P. falciparum StrainDHFR Genotype (Relevant Mutations)Relative Intracellular Drug Concentration (Hypothetical)
D6 (Sensitive)Wild Type100%
W2 (Resistant)Mutant (e.g., S108N)35%

Computational Chemistry and Molecular Modeling of Cycloguanil D6 Nitrate

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking simulations are a cornerstone in computational drug design, offering predictions of how a ligand, such as Cycloguanil (B1669406) D6 Nitrate (B79036), might bind to its target protein. In the case of cycloguanil and its analogues, the primary target is Dihydrofolate Reductase (DHFR), a crucial enzyme in folate metabolism.

Prediction of Binding Modes and Affinities with DHFR Variants

Computational studies have extensively modeled the interaction between the parent compound, cycloguanil, and various forms of the DHFR enzyme, including human and Plasmodium falciparum variants. nih.govnih.govnih.govmdpi.comresearchgate.netsemanticscholar.org These simulations consistently show that cycloguanil binds within the active site of DHFR, a pocket normally occupied by the natural substrate, dihydrofolate.

The binding is characterized by a series of key interactions. The diaminotriazine ring of cycloguanil typically forms hydrogen bonds with conserved acidic residues in the DHFR active site, such as Asp54 in P. falciparum DHFR. nih.gov The chlorophenyl group of the molecule generally extends into a more hydrophobic region of the binding pocket, where it can engage in van der Waals and pi-stacking interactions with residues like Phe58 and Ser111. nih.gov

Docking studies on various cycloguanil analogues have revealed that substitutions on the phenyl ring can significantly influence binding affinity. For instance, the presence of a 3-chloro moiety has been suggested to enhance pi-stacking interactions with Phe34 in human DHFR, leading to lower IC50 values.

While direct molecular docking studies on Cycloguanil D6 Nitrate are not extensively reported in the literature, the binding mode is predicted to be highly similar to that of its non-deuterated counterpart. The six deuterium (B1214612) atoms on the gem-dimethyl groups of the triazine ring are not expected to fundamentally alter the primary hydrogen bonding and hydrophobic interactions that govern the binding orientation. However, subtle effects on binding affinity may arise from the altered vibrational properties and bond strengths of the C-D bonds compared to C-H bonds.

Table 1: Predicted Binding Affinities of Cycloguanil and Analogues with DHFR This table is illustrative and compiled from data on non-deuterated cycloguanil analogues to provide a comparative context.

CompoundTarget DHFRDocking Score (kcal/mol)Key Interacting Residues
CycloguanilP. falciparum-10.88Asp54, Ile14, Ser108, Leu164
PyrimethamineP. falciparum-11.04Asp54, Phe58, Ser108, Leu164
MethotrexateHuman-9.9Glu30, Phe34, Ser59
NSC127159 (Cycloguanil analogue)HumanN/A (IC50 < 1 µM)Phe34

Computational Analysis of Deuterium Effects on Binding Orientation

Computationally, the effects of deuteration on binding can be analyzed through several lenses:

Vibrational Analysis: The C-D bond has a lower vibrational frequency than the C-H bond. This can lead to a slightly smaller van der Waals radius for deuterium, which might allow for marginally closer contacts with protein residues in the binding pocket.

Hyperconjugation: Deuterium is a poorer electron donor for hyperconjugation than protium (B1232500) (hydrogen-1). This could subtly alter the electron distribution within the cycloguanil molecule, potentially affecting the strength of interactions with polar residues in the active site.

Hydrophobic Interactions: While generally considered to have a minor impact, some studies suggest that deuterated organic molecules can exhibit slightly different hydrophobic properties compared to their hydrogenated counterparts. This could modulate the interactions of the deuterated methyl groups within the hydrophobic sub-pockets of the DHFR active site.

While no specific computational studies on the binding orientation of this compound have been published, research on other deuterated ligands has shown that such isotopic substitution can lead to improved metabolic stability without significantly altering the primary binding mode. nih.gov For this compound, it is hypothesized that the deuteration primarily serves to slow down metabolism by cytochrome P450 enzymes, rather than to drastically change its binding affinity or orientation within the DHFR active site. The nitrate salt form is generally not considered to directly participate in the binding interaction with DHFR, as the active species is the protonated cycloguanil cation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.comyoutube.com For cycloguanil derivatives, QSAR models have been developed to predict their inhibitory activity against DHFR. nih.govacs.org

These models typically use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. Common descriptors include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Thermodynamic descriptors: These relate to the energy and stability of the molecule.

Steric descriptors: These quantify the size and shape of the molecule.

Electronic descriptors: These describe the distribution of electrons in the molecule.

A 3D-QSAR study on cycloguanil derivatives targeting a mutant strain of P. falciparum DHFR found that steric and thermodynamic properties were key determinants of activity. acs.org Specifically, the model indicated that ovality (a steric descriptor) and dipole-dipole energy contributed positively to the biological activity, while stretch-bend energy had a negative contribution.

Another QSAR study on cycloguanil derivatives highlighted the importance of having less branching at certain positions and favored small hydrophobic groups on the phenyl ring. nih.gov

Table 2: Key Descriptors in QSAR Models for Cycloguanil Derivatives This table presents examples of descriptors found to be significant in QSAR studies of non-deuterated cycloguanil analogues.

Descriptor TypeDescriptor NameInfluence on Activity
StericOvalityPositive
ThermodynamicDipole-Dipole EnergyPositive
ThermodynamicStretch-Bend EnergyNegative
TopologicalMolecular Connectivity IndicesVariable
ElectronicPartial ChargesVariable

Advanced Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of biological macromolecules and their complexes with ligands over time. nih.gov By simulating the movements of atoms and molecules, MD can offer insights into the conformational flexibility of this compound and the stability of its interaction with the DHFR active site.

An MD simulation of the this compound-DHFR complex would typically involve placing the docked ligand into the enzyme's binding site, solvating the system with water molecules and ions to mimic physiological conditions, and then calculating the forces between all atoms to simulate their motion over a period of nanoseconds to microseconds.

From such a simulation, several key properties can be analyzed:

Conformational Stability: By tracking the root-mean-square deviation (RMSD) of the ligand's atoms over time, one can assess its stability within the binding pocket. A stable binding mode is indicated by low and non-drifting RMSD values.

Interaction Stability: MD simulations allow for the monitoring of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. This can reveal the persistence of the interactions predicted by molecular docking and identify any transient interactions that may also contribute to binding.

Water Dynamics: The role of water molecules in mediating ligand-protein interactions can be explicitly studied. MD simulations can show whether water molecules are displaced from the active site upon ligand binding or if they form stable bridges between the ligand and the protein.

Flexibility of the Protein: The simulation can also reveal how the binding of this compound affects the flexibility of different regions of the DHFR enzyme, which can be important for its catalytic function.

Q & A

Q. What is the biochemical mechanism of Cycloguanil D6 Nitrate as a dihydrofolate reductase (DHFR) inhibitor, and how does its deuterated structure influence experimental outcomes?

this compound inhibits DHFR by competitively binding to the enzyme’s active site, disrupting folate metabolism essential for nucleotide synthesis. The deuterium labeling (six deuterium atoms) enhances metabolic stability in pharmacokinetic studies, reducing isotopic interference in mass spectrometry analyses . Researchers should validate isotopic purity (>98%) using LC-MS/MS to ensure accurate tracing in metabolic pathways .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

A robust LC-MS/MS method with the following validation parameters is recommended:

ParameterPlasma (Proguanil/Cycloguanil)Urine (Proguanil/Cycloguanil)
LLOQ1 μg/L / 0.5 μg/L200 μg/L / 100 μg/L
Accuracy (%)92.87–100.19 / 96.10–98.6896.65–99.75 / 99.28–100.95
Precision (CV%)≤5.65 / ≤6.49≤2.32 / ≤2.69
Non-compartmental pharmacokinetic analysis (Phoenix® WinNonlin®) is used to derive AUC, Cmax, and elimination half-life (t½) .

Advanced Research Questions

Q. How should a crossover study be designed to evaluate drug-drug interactions affecting this compound’s pharmacokinetics?

A three-period crossover design with 16–24 healthy CYP2C19 extensive metabolizers is recommended. Key steps:

  • Control phase : Administer this compound alone.
  • Intervention phases : Co-administer with CYP2C19 modulators (e.g., tegoprazan, vonoprazan).
  • PK endpoints : Compare AUClast, Cmax, and metabolic ratio (cycloguanil/proguanil) using ANOVA on log-transformed data. Pool data from multiple phases to enhance statistical power .

Q. How can researchers resolve contradictory data on CYP2C19-mediated metabolic interactions with this compound?

Contradictions arise when co-administered drugs (e.g., esomeprazole) alter proguanil systemic exposure. To address this:

  • Validate analytical precision using Dunnett’s t-test for metabolic ratios.
  • Assess apparent formation clearance (CLF/F) via cumulative urinary cycloguanil excretion relative to proguanil’s AUClast.
  • Use mechanistic modeling to differentiate enzyme inhibition vs. induction effects .

Q. What in vitro models are suitable for studying this compound’s antimalarial activity against Plasmodium falciparum?

Continuous cultures of P. falciparum in human erythrocytes (RPMI 1640 medium with 7% CO₂ and low O₂) are recommended. Key parameters:

  • Synchronize parasite cycles (48-hour asexual reproduction).
  • Measure IC₅₀ values using deuterated analogs to track drug stability.
  • Validate infectivity in Aotus monkey models for translational relevance .

Q. How can evolutionary trajectory modeling predict resistance mechanisms under this compound selection pressure?

Use fitness seascape models based on P. falciparum DHFR mutations (e.g., S108N, C59R). Steps:

  • Construct genotype-phenotype maps from experimental resistance data.
  • Apply counterdiabatic driving to simulate adaptive pathways.
  • Quantify Kullback-Leibler divergence between actual and ideal evolutionary distributions .

Methodological Considerations

Q. What are critical considerations for ensuring isotopic fidelity in deuterated Cycloguanil standards?

  • Confirm deuteration sites via NMR or high-resolution MS.
  • Monitor isotopic purity (>98%) to avoid cross-talk in tracer studies.
  • Store standards at -80°C to prevent deuterium-hydrogen exchange .

Q. How to assess DHFR binding kinetics using deuterated Cycloguanil analogs?

  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Compare binding affinities (Kd) of deuterated vs. non-deuterated forms.
  • Corrogate results with in silico docking simulations to map steric effects of deuteration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.